molecular formula C14H17N3O3S B6557418 1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040648-30-3

1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6557418
CAS RN: 1040648-30-3
M. Wt: 307.37 g/mol
InChI Key: YJDJJSRARUKMNL-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also features a spiro configuration, which is a type of chemical compound, named from the Latin ‘spiro’ meaning ‘to breathe’, where two rings share a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the creation of the spiro configuration, and the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a spiro configuration with a thiophene ring and multiple functional groups. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The term “triazaspiro” suggests the presence of three nitrogen atoms in a spiro configuration, a type of chemical compound where two rings share a single atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiophene ring, for example, is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling . The carbonyl groups could undergo reactions such as nucleophilic addition or reduction. The exact reactions would depend on the specific conditions and reagents used .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body. If it’s intended for use in materials science or another field, its mechanism of action would depend on its physical and chemical properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

1,3-dimethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-15-12(19)14(16(2)13(15)20)5-7-17(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDJJSRARUKMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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